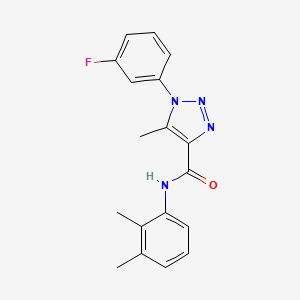
N-(2,3-dimethylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17FN4O and its molecular weight is 324.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,3-dimethylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a triazole ring which is known for its diverse biological activities. Its structure can be represented as follows:
- Chemical Formula : C18H19FN4O
- Molecular Weight : 324.37 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves:
- Formation of the Triazole Ring : The compound is synthesized through a cycloaddition reaction between azides and alkynes.
- Carboxamide Formation : The introduction of the carboxamide group is achieved via acylation reactions.
Anticancer Activity
Recent studies have shown that compounds containing the triazole moiety exhibit significant anticancer properties. For instance:
- Mechanism of Action : Compounds like this compound may inhibit key signaling pathways involved in cancer cell proliferation and survival. Specifically, they can target proteins such as EGFR (epidermal growth factor receptor) and modulate downstream signaling pathways such as MAPK (mitogen-activated protein kinase) .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 1.1 | Apoptosis induction via caspase activation | |
| HCT-116 | 2.6 | Inhibition of tumor cell migration | |
| HepG2 | 1.4 | Downregulation of Bcl-2 protein expression |
Antimicrobial Activity
In addition to anticancer effects, the compound has demonstrated antimicrobial properties against various pathogens. Research indicates that triazole derivatives possess activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of this compound in various cancer cell lines. The compound exhibited potent antiproliferative activity with an IC50 value indicating effective inhibition of cell growth and induction of apoptosis through caspase pathways .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of triazole derivatives, including this compound. Results showed significant inhibition against E. coli and S. aureus, suggesting potential applications in treating bacterial infections .
Research Findings
Several studies have highlighted the biological potential of triazole-containing compounds:
- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes crucial for cancer cell survival and proliferation.
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, contributing to its anticancer properties.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-1-(3-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-11-6-4-9-16(12(11)2)20-18(24)17-13(3)23(22-21-17)15-8-5-7-14(19)10-15/h4-10H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVIMHLQUGUNPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














